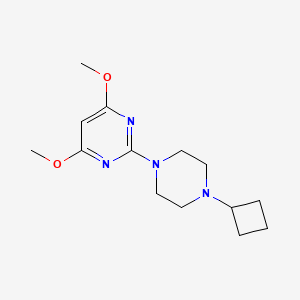![molecular formula C14H18N6S B15122022 3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B15122022.png)
3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyridazine is a heterocyclic compound that contains a thiadiazole ring fused with a piperazine and pyridazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyridazine typically involves the reaction of cyclopropylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include refluxing the mixture for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyridazine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biological processes. For example, it has been shown to inhibit urease, an enzyme involved in the hydrolysis of urea . This inhibition can disrupt metabolic pathways in microorganisms, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazole ring structure and have been studied for their pharmacological activities.
1,3,4-Thiadiazole Derivatives: These compounds are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyridazine is unique due to its specific combination of a thiadiazole ring with piperazine and pyridazine moieties. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Eigenschaften
Molekularformel |
C14H18N6S |
|---|---|
Molekulargewicht |
302.40 g/mol |
IUPAC-Name |
3-cyclopropyl-5-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C14H18N6S/c1-10-2-5-12(17-16-10)19-6-8-20(9-7-19)14-15-13(18-21-14)11-3-4-11/h2,5,11H,3-4,6-9H2,1H3 |
InChI-Schlüssel |
SXEZHZZRJPMUJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC(=NS3)C4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-4-methylpyrimidine](/img/structure/B15121943.png)
![4-Cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B15121955.png)
![4-(4,4-Difluoropiperidine-1-carbonyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine](/img/structure/B15121957.png)
![4-ethyl-5-fluoro-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B15121964.png)
![N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15121966.png)
![N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15121971.png)
![5-Methoxy-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B15121973.png)

![N,N-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B15121976.png)
![5-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B15121977.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15121995.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B15121999.png)
![N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15122015.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15122026.png)
